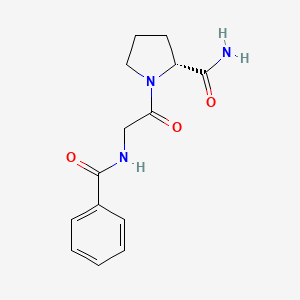

N-Benzoylglycyl-D-prolinamide

Description

Structure

3D Structure

Properties

CAS No. |

177433-42-0 |

|---|---|

Molecular Formula |

C14H17N3O3 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

(2R)-1-(2-benzamidoacetyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H17N3O3/c15-13(19)11-7-4-8-17(11)12(18)9-16-14(20)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,19)(H,16,20)/t11-/m1/s1 |

InChI Key |

HZEAHZITPZUBJP-LLVKDONJSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzoylglycyl D Prolinamide and Its Analogues

Strategies for Benzoyl Group Introduction in Glycyl Peptides

The introduction of a benzoyl group onto the nitrogen atom of glycine (B1666218) or a glycyl peptide serves as a crucial N-terminal protecting step. This prevents the glycine's amino group from participating in unwanted side reactions during the subsequent peptide coupling step. gcwgandhinagar.com The most prevalent and historically significant method for this transformation is the Schotten-Baumann reaction. wikipedia.orgwikipedia.org

This reaction involves the acylation of glycine with benzoyl chloride under basic aqueous conditions. rsc.orgbyjus.comchemistnotes.com The base, typically sodium hydroxide, serves a dual purpose: it deprotonates the amino group of glycine, converting it into a more potent nucleophile, and it neutralizes the hydrochloric acid byproduct generated during the reaction. wikipedia.orgrsc.orgbyjus.com

The mechanism begins with the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of benzoyl chloride. doubtnut.com This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond of N-Benzoylglycine, also known as hippuric acid. doubtnut.comglobalconference.info The reaction is typically vigorous and exothermic. rsc.org

Table 1: Key Features of the Schotten-Baumann Reaction for N-Benzoylation of Glycine

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Glycine, Benzoyl Chloride | wikipedia.orgrsc.org |

| Reagent | Aqueous base (e.g., Sodium Hydroxide) | byjus.com |

| Solvent System | Typically a two-phase system (water and an organic solvent) | wikipedia.org |

| Mechanism | Nucleophilic Acyl Substitution | doubtnut.com |

| Byproduct | Hydrochloric Acid (neutralized by base) | byjus.com |

| Product | N-Benzoylglycine (Hippuric Acid) | globalconference.info |

While the Schotten-Baumann reaction is robust, variations exist, such as using alternative bases like pyridine (B92270) or employing phase-transfer catalysts to improve efficiency, particularly for more complex peptide substrates. byjus.comresearchgate.net

Stereoselective Synthesis of the D-Prolinamide Moiety

The synthesis of D-prolinamide from D-proline is a critical step that must be conducted under conditions that preserve the stereochemical integrity of the chiral center. Direct amidation of the carboxylic acid of D-proline with ammonia (B1221849) is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. lardbucket.org Therefore, the carboxylic acid functionality must first be activated. mdpi.com

To facilitate amidation, the carboxylic acid group of D-proline is converted into a more reactive intermediate. Common strategies include the formation of an ester or an acid chloride.

Ester Formation: D-proline can be reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst or a reagent like thionyl chloride (SOCl₂) to form the corresponding D-proline methyl or ethyl ester hydrochloride. rsc.org This esterification makes the carbonyl carbon more susceptible to nucleophilic attack by ammonia.

Acid Chloride Formation: Treatment of D-proline with reagents such as thionyl chloride can directly convert the carboxylic acid to the more reactive D-prolyl chloride. rsc.org This method is highly effective but requires careful handling due to the moisture sensitivity of the acid chloride intermediate. The amidation process using the acyl chloride derivative is noted to be prone to racemization if not carefully controlled. rsc.orgrsc.org

Once the carboxyl group of D-proline is activated, amidation is typically achieved through ammonolysis, the reaction with ammonia. wikipedia.org

Ammonolysis of Esters: The D-proline ester is treated with a solution of ammonia in an appropriate solvent. wikipedia.org The ammonia acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield D-prolinamide and the corresponding alcohol as a byproduct. wikipedia.org

Reaction with Acid Chlorides: The highly reactive D-prolyl chloride readily reacts with ammonia to form D-prolinamide. This reaction is generally fast and efficient.

Recent advancements have explored alternative, greener approaches. Biocatalytic methods using enzymes like lipase (B570770) from Candida antarctica (CalB) have been developed for the racemization-free amidation of unprotected L-proline with ammonia in organic solvents, a technique that could be adapted for the D-enantiomer. rsc.orgrsc.org This enzymatic approach avoids hazardous reagents and improves atom economy. rsc.org Additionally, boron-derived catalysts, such as ammonia-borane or diboronic acid anhydride, have been shown to facilitate the direct catalytic dehydrative amidation of carboxylic acids with aqueous ammonia, presenting a promising alternative to traditional activation methods. acs.orgorganic-chemistry.orgrsc.orgacs.org

Peptide Bond Formation Strategies for Dipeptide Assembly

The final and most crucial step is the formation of the peptide bond between the carboxyl group of N-Benzoylglycine and the amino group of D-prolinamide. This reaction must be mediated by a coupling reagent to activate the carboxylic acid and facilitate the reaction while minimizing side reactions, particularly racemization. wikipedia.org

In solution-phase synthesis, coupling reagents are used to generate a highly reactive intermediate from the carboxylic acid, which then reacts with the amine.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) are widely used. interchim.frcreative-proteomics.comwikipedia.org The carbodiimide (B86325) reacts with the carboxyl group of N-Benzoylglycine to form a highly reactive O-acylisourea intermediate. khanacademy.org This intermediate is then attacked by the nucleophilic amino group of D-prolinamide to form the peptide bond. A significant drawback of carbodiimide methods is the potential for racemization of the activated amino acid residue. wikipedia.orgpeptide.com To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization. peptide.com DCC is suitable for solution-phase reactions as its urea (B33335) byproduct (dicyclohexylurea, DCU) is largely insoluble and can be removed by filtration. wikipedia.orgpeptide.com EDC is preferred when aqueous workups are desired, as its urea byproduct is water-soluble. interchim.frtandfonline.com

Table 2: Common Carbodiimide Coupling Agents

| Reagent | Acronym | Key Characteristics | Byproduct Solubility |

|---|---|---|---|

| N,N'-dicyclohexylcarbodiimide | DCC | Inexpensive, high-yielding, waxy solid | Insoluble in most organic solvents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDCI | Water-soluble, allows for aqueous workup | Water-soluble |

Active Esters: This method involves pre-activating the carboxylic acid of N-Benzoylglycine by converting it into an ester with a good leaving group (e.g., p-nitrophenyl esters, N-hydroxysuccinimide esters). rsc.org These stable, isolable active esters can then be reacted with D-prolinamide under mild conditions to form the dipeptide. researchgate.net This approach minimizes racemization because the activation step is separate from the coupling step. rsc.org The use of N,N'-carbonyldiimidazole (CDI) can also be used to form activated intermediates for peptide bond formation. orgsyn.orgorgsyn.org

While the synthesis of a simple dipeptide like N-Benzoylglycyl-D-prolinamide is often performed in solution, the principles can be adapted for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. In a hypothetical SPPS approach, D-proline would first be anchored to a solid support (resin). The amide functionality would then be introduced, potentially by ammonolysis after cleavage from the resin.

Alternatively, a pre-formed D-prolinamide could be attached to a suitable resin. The synthesis would then proceed by deprotecting the N-terminal amine (if it were protected) and coupling it with N-Benzoylglycine using standard SPPS coupling reagents. For SPPS, N,N'-diisopropylcarbodiimide (DIC) is generally preferred over DCC. peptide.com The byproduct of DIC, diisopropylurea (DIU), is more soluble in common SPPS solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), facilitating its removal during washing steps, which is critical for synthesis on a solid support. peptide.comtandfonline.com

Purification and Spectroscopic Characterization of Synthetic Intermediates and Final this compound

The successful synthesis of this compound requires rigorous purification of all intermediates and the final product to remove unreacted starting materials, coupling reagents, and side products. Following purification, a comprehensive spectroscopic analysis is essential to confirm the chemical structure, identity, and purity of the synthesized compounds.

The purification strategy for this compound, a neutral dipeptide amide, would typically involve a combination of extraction, recrystallization, and chromatographic techniques.

Work-up and Extraction: Initial purification after the coupling reaction often involves an aqueous work-up. The reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate) and washed sequentially with dilute acid (to remove basic impurities like unreacted amines), dilute base (to remove acidic impurities like unreacted carboxylic acids), and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and concentrated in vacuo.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For a polar dipeptide amide, solvent systems such as acetonitrile (B52724), ethanol, isopropanol, or mixtures like ethyl acetate/hexane could be explored. researchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for peptide purification. bachem.comamericanpeptidesociety.org The crude peptide is separated based on its hydrophobicity using a C18-modified silica (B1680970) stationary phase. A gradient elution system, typically consisting of water and acetonitrile with an acid modifier like 0.1% trifluoroacetic acid (TFA), is used. peptide.comdupont.com The TFA acts as an ion-pairing agent to improve peak shape and resolution. peptide.com Fractions are collected and analyzed, and those containing the pure product are combined and lyophilized to yield the final compound as a powder.

The identity and structural integrity of the purified product are confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For this compound, one would expect to observe distinct signals corresponding to the benzoyl, glycyl, and D-prolinamide moieties. A notable feature in the NMR spectra of N-acyl proline derivatives is the potential for cis-trans isomerism about the benzoyl-glycine amide bond, which can result in the doubling of some NMR signals. rsc.org

Interactive Data Table: Expected ¹H NMR Signals for this compound

Disclaimer: The following data is illustrative and represents typical chemical shift ranges for the expected functional groups. Actual values may vary.

| Protons (Assignment) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Benzoyl) | 7.40 - 7.90 | Multiplet | 5H |

| Amide (Glycine NH) | ~8.50 | Triplet | 1H |

| Amide (Prolinamide NH₂) | 7.00 - 7.50 | Broad Singlets | 2H |

| Alpha-H (Glycine CH₂) | ~4.00 | Doublet | 2H |

| Alpha-H (Prolinamide CH) | ~4.30 | Multiplet | 1H |

| Delta-H (Prolinamide CH₂) | ~3.50 | Multiplet | 2H |

| Beta/Gamma-H (Prolinamide CH₂) | 1.80 - 2.20 | Multiplet | 4H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the amide functional groups, which are central to its peptide structure. researchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

Disclaimer: The following data is illustrative and represents typical absorption frequencies for the expected functional groups. Actual values may vary.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3400 - 3200 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Benzoyl Amide, Amide I) | Stretch | 1680 - 1630 |

| C=O (Glycyl Amide, Amide I) | Stretch | 1680 - 1630 |

| C=O (Prolinamide, Amide I) | Stretch | 1680 - 1630 |

| N-H (Amide II) | Bend | 1560 - 1510 |

| C=C (Aromatic) | Stretch | 1600, 1450 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the synthesized compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can unequivocally confirm the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide. Fragmentation of proline-containing peptides is well-studied; cleavage often occurs preferentially on the N-terminal side of the proline residue, a phenomenon known as the "proline effect". nih.govosu.edu This predictable fragmentation pattern, resulting in characteristic b- and y-ions, would provide definitive confirmation of the Gly-Pro sequence. pacific.edu

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Disclaimer: The following data is illustrative and represents expected mass values.

| Ion Type | Formula | Calculated m/z |

| Molecular Ion [M+H]⁺ | C₁₄H₁₈N₃O₃⁺ | 276.1343 |

| b₂ ion (Benzoyl-Gly) | C₉H₈NO₂⁺ | 162.0550 |

| y₁ ion (D-Prolinamide) | C₅H₉N₂O⁺ | 113.0709 |

Molecular Recognition and Binding Dynamics of N Benzoylglycyl D Prolinamide Derivatives

Ligand-Protein Binding Characterization

The affinity and specificity of a ligand for its protein target are fundamental determinants of its biological activity. For N-Benzoylglycyl-D-prolinamide derivatives, these properties are meticulously dissected through a combination of quantitative biochemical assays and enzymatic activity studies.

Quantitative Biochemical Binding Assays

Quantitative assays are pivotal in determining the binding affinity of this compound analogues to their target enzymes. These assays provide key parameters such as the dissociation constant (Kd) or the inhibition constant (Ki), which are critical measures of a ligand's potency. For instance, studies on prolyl oligopeptidase (POP), a serine protease implicated in various physiological processes, have utilized N-acyl-glycyl-prolyl derivatives to probe its active site.

Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in these characterizations. SPR allows for the real-time monitoring of binding events, providing kinetic data on association (kon) and dissociation (koff) rates, from which the Kd can be derived. ITC, on the other hand, directly measures the heat changes associated with binding, yielding not only the binding affinity but also the thermodynamic parameters of the interaction.

Table 1: Hypothetical Binding Affinities of this compound Analogues against Prolyl Oligopeptidase (POP)

| Compound | Modification | Target Enzyme | Ki (nM) | Assay Method |

|---|---|---|---|---|

| This compound | - | Prolyl Oligopeptidase | 150 | Competitive Enzyme Assay |

| Analogue A | p-methoxybenzoyl | Prolyl Oligopeptidase | 95 | Isothermal Titration Calorimetry |

| Analogue B | p-nitrobenzoyl | Prolyl Oligopeptidase | 210 | Surface Plasmon Resonance |

| Analogue C | Thioamide substitution | Prolyl Oligopeptidase | 75 | Competitive Enzyme Assay |

Elucidation of Enzymatic Activity Modulation by this compound Analogues

Beyond simple binding, it is crucial to understand how these analogues modulate the catalytic activity of their target enzymes. This compound derivatives often act as competitive inhibitors, vying with the natural substrate for the enzyme's active site.

Enzyme kinetic studies, following the principles of Michaelis-Menten kinetics, are employed to determine the mode of inhibition and the inhibitor's potency. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be constructed to visualize the inhibition mechanism. For a competitive inhibitor, an increase in the apparent Michaelis constant (Km) is observed with no change in the maximum velocity (Vmax).

The inhibitory activity of these compounds is often explored against enzymes like dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. vetmeduni.ac.at The proline moiety is a critical recognition element for such enzymes. vetmeduni.ac.at

Table 2: Hypothetical Enzymatic Inhibition Data for this compound against Dipeptidyl Peptidase-4 (DPP-4)

| Analogue | Inhibition Type | Apparent Km (µM) | Vmax (µmol/min) |

|---|---|---|---|

| Control (No Inhibitor) | - | 50 | 100 |

| This compound (100 nM) | Competitive | 120 | 100 |

| Analogue D (100 nM) | Mixed | 90 | 75 |

Conformational Analysis of the this compound Scaffold in Solution and Bound States

The three-dimensional structure of a ligand, both in its free state in solution and when bound to a protein, is a critical factor in its binding affinity and specificity. The this compound scaffold, with its proline residue, exhibits significant conformational flexibility. sigmaaldrich.com

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, CD)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution conformation of peptides. imrpress.com For this compound derivatives, 1H NMR can provide information on the cis-trans isomerization of the X-Pro amide bond, a key conformational feature of proline-containing peptides. sigmaaldrich.com The chemical shifts and coupling constants of the backbone and side-chain protons can be used to determine torsional angles and the preferred conformation in solution. Nuclear Overhauser effect (NOE) experiments can reveal through-space proximities between protons, further defining the three-dimensional structure.

Circular Dichroism (CD) spectroscopy is another valuable technique for studying the secondary structure of peptides and any conformational changes upon binding to a protein. The far-UV CD spectrum is sensitive to the peptide backbone conformation. While this compound is a small molecule, its derivatives, especially when part of a larger peptide chain, can adopt specific conformations like β-turns, which have characteristic CD signatures. Changes in the CD spectrum upon addition of a target protein can indicate a conformational shift in the ligand as it binds.

Thermodynamics of Ligand-Enzyme Complex Formation

Understanding the thermodynamic driving forces behind ligand-enzyme complex formation provides deeper insight into the nature of the interaction. Isothermal titration calorimetry (ITC) is the gold standard for directly measuring the key thermodynamic parameters: the change in enthalpy (ΔH), entropy (ΔS), and the Gibbs free energy (ΔG) of binding.

The binding of this compound analogues to their target enzymes is often an enthalpy-driven process, indicating that the formation of favorable interactions such as hydrogen bonds and van der Waals contacts is the primary driving force. vetmeduni.ac.at The change in entropy can be influenced by several factors, including the release of ordered water molecules from the binding site (a favorable contribution) and the loss of conformational freedom of the ligand upon binding (an unfavorable contribution).

By dissecting the thermodynamic signature of binding for a series of analogues, researchers can gain a more complete understanding of the structure-activity relationship and the molecular forces governing recognition. vetmeduni.ac.at

Table 3: Hypothetical Thermodynamic Parameters for the Binding of this compound Analogues to a Target Enzyme at 25°C

| Compound | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|

| This compound | 1.5 | -8.0 | -10.5 | 2.5 |

| Analogue E | 0.8 | -8.5 | -11.2 | 2.7 |

| Analogue F | 3.2 | -7.5 | -9.0 | 1.5 |

Computational Approaches and Structure Activity Relationship Sar Studies

Rational Design Principles for Modifying the N-Benzoylglycyl-D-Prolinamide Scaffold

Impact of Glycine (B1666218) and D-Proline Residue Modifications on Biological Activity and Selectivity

The biological activity of dipeptides like this compound is intrinsically linked to the chemical nature and spatial orientation of their constituent amino acid residues. Modifications to the glycine and D-proline moieties can profoundly influence the compound's interaction with biological targets, altering its potency, selectivity, and stability. Structure-activity relationship (SAR) studies, often drawing parallels from research on larger peptides, provide insights into how specific structural changes can modulate biological outcomes. frontiersin.orgnih.gov

Glycine Residue Modifications: The glycine residue in this compound provides a degree of conformational flexibility due to the absence of a side chain. Modifications at this position can introduce steric bulk, hydrophobicity, or new functional groups that can either enhance or hinder target binding. For instance, substituting the hydrogen atom on the α-carbon with small alkyl groups to create alanine (B10760859) or valine analogs would increase hydrophobicity. This increased lipophilicity can, in some cases, improve membrane permeability or strengthen hydrophobic interactions with a target protein. nih.gov However, introducing larger or charged side chains could disrupt the optimal conformation required for activity. Studies on other bioactive peptides have shown that strategic substitutions at flexible glycine positions can be a key strategy for enhancing potency and selectivity.

The following table summarizes potential modifications to the glycine and D-proline residues and their predicted impact on biological activity, based on established principles of peptide chemistry.

| Original Residue | Modification | Potential Impact on Biological Activity | Rationale |

| Glycine | Substitution with Alanine (hydrophobic) | Potentially increased potency | Enhances hydrophobic interactions with the target binding site. |

| Substitution with N-methylglycine (Sarcosine) | Increased enzymatic stability; altered conformation | N-methylation can prevent degradation by proteases and may favor a specific cis/trans amide bond isomerism. | |

| Substitution with a charged residue (e.g., Aspartic Acid) | Potentially decreased activity | Introduction of a charge may disrupt binding if the pocket is hydrophobic or neutral. | |

| D-Proline | Substitution with 4-Fluoro-D-proline | Enhanced conformational stability and binding affinity | The stereoelectronic effect of fluorine can stabilize the ring pucker, leading to a more favorable binding conformation. nih.gov |

| Substitution with D-Alanine | Increased flexibility; potentially reduced activity | Loss of the rigid proline ring would remove the conformational constraint, which may be essential for receptor recognition. | |

| Substitution with L-Proline | Altered stereochemistry; likely loss of activity | Inversion of the chiral center would drastically change the 3D shape, preventing proper fit with the target (see section 5.4.3). |

Significance of D-Proline Stereochemistry in Molecular Recognition and Function

Stereochemistry is a fundamental determinant of biological activity, as molecular recognition processes in nature are almost always stereo-specific. In this compound, the use of D-proline, the unnatural enantiomer of the common L-proline, is a critical design feature that dictates the molecule's three-dimensional architecture and its functional consequences.

The primary significance of the D-proline residue lies in its control over the peptide's conformation. The rigid pyrrolidine (B122466) ring of proline restricts the available values for the phi (Φ) torsion angle of the peptide backbone, forcing it into a specific shape. The choice between a D- or L-enantiomer determines the spatial direction of this turn. Specifically, incorporating a D-amino acid often induces reverse-turn structures in a peptide chain. researchgate.net In this compound, the D-proline residue orients the N-terminal benzoylglycyl group and the C-terminal prolinamide in a precise spatial arrangement that is complementary to its biological target. Swapping D-proline for L-proline would invert the stereocenter at the α-carbon, leading to a diastereomeric molecule with a fundamentally different shape, which would likely not fit into the same binding site, resulting in a significant loss of biological activity. researchgate.net

Furthermore, the presence of a D-amino acid can confer metabolic stability. Most proteases, the enzymes responsible for peptide degradation in the body, are stereospecific for substrates containing L-amino acids. Peptides incorporating D-amino acids are often poor substrates for these enzymes, leading to increased resistance to proteolysis and a longer biological half-life. frontiersin.org This is a widely used strategy in medicinal chemistry to develop more robust peptide-based drug candidates. Therefore, the D-proline in this compound not only serves as a structural linchpin for molecular recognition but also as a shield against rapid enzymatic degradation. Proline-rich peptides are known to interact stereo-specifically with intracellular targets, a binding process that is highly dependent on the precise 3D conformation conferred by the specific proline isomer. mdpi.com

The table below highlights the crucial differences in function and properties that arise from the stereochemistry of the proline residue.

| Feature | N-Benzoylglycyl-D -prolinamide | N-Benzoylglycyl-L -prolinamide (Hypothetical) |

| Stereochemistry | Contains the D-enantiomer of proline. | Contains the naturally occurring L-enantiomer of proline. |

| Conformation | Adopts a specific 3D structure (e.g., a specific turn type) essential for target binding. researchgate.net | Adopts a different, diastereomeric 3D structure. |

| Molecular Recognition | The specific spatial arrangement of functional groups allows for precise, high-affinity binding to its biological target. | The altered shape would likely lead to steric clashes or loss of key interactions within the target's binding site, resulting in low or no affinity. |

| Biological Activity | Expected to be the active form of the molecule. | Expected to have significantly lower or no biological activity due to poor target binding. |

| Proteolytic Stability | High resistance to degradation by common proteases. frontiersin.org | Susceptible to degradation by proteases that recognize L-amino acid sequences. |

Potential Academic and Research Applications of N Benzoylglycyl D Prolinamide

Development as Biochemical Probes for Enzyme Characterization and Assay Development

The structure of N-Benzoylglycyl-D-prolinamide makes it a candidate as a synthetic substrate for probing the activity of various peptidases. In biochemical assays, the cleavage of the amide bond between the glycine (B1666218) and D-proline residues, or the terminal prolinamide bond, could be monitored to quantify enzyme activity. The D-amino acid configuration is particularly interesting, as most proteases are highly specific for L-amino acids. Therefore, this compound could be a valuable tool for identifying and characterizing enzymes with unusual stereospecificity, such as D-amino acid peptidases or racemases.

For assay development, the hydrolysis of this compound could be coupled to a secondary reaction that produces a detectable signal, such as a change in color or fluorescence. This would enable high-throughput screening for enzyme inhibitors.

Table 1: Illustrative Data for Enzyme Kinetics Analysis This interactive table illustrates the type of data that could be generated if this compound were used to characterize a hypothetical enzyme. The values are for demonstration purposes only.

| Substrate Concentration (mM) | Initial Reaction Rate (µM/min) |

| 0.1 | 5.2 |

| 0.2 | 9.8 |

| 0.5 | 20.1 |

| 1.0 | 33.5 |

| 2.0 | 49.8 |

| 5.0 | 65.7 |

Note: This data is hypothetical and serves to illustrate the potential application in enzyme kinetics.

Utility in Mechanistic Enzymology Studies to Elucidate Catalytic Processes

In mechanistic enzymology, substrate analogs are used to dissect the steps of an enzyme's catalytic cycle. This compound could be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N, or ¹⁸O) at specific positions. By tracking the fate of these isotopes during the enzymatic reaction using techniques like mass spectrometry or NMR spectroscopy, researchers could identify bond cleavage sites, detect the formation of covalent enzyme-substrate intermediates (such as an acyl-enzyme complex), and probe the transition state of the reaction. Studying how modifications to the benzoyl group or the glycine residue affect reaction rates could also provide insight into the specific molecular interactions within the enzyme's active site that are crucial for substrate binding and catalysis.

Application as a Core Scaffold or Building Block in Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as increased stability against enzymatic degradation. The D-proline residue in this compound imparts significant resistance to proteolysis and induces a rigid, constrained conformation. This makes the compound an attractive scaffold or building block for designing new peptidomimetics. researchgate.net The fixed spatial arrangement of the functional groups on the proline ring can be used to mimic the β-turns found in many biologically active peptides. researchgate.net The terminal benzoyl and amide groups serve as chemical handles for adding other molecular fragments to build more complex structures with tailored biological activities.

Role as Precursors for More Complex Peptide and Peptidomimetic Synthesis

In a synthetic context, this compound can be considered a protected dipeptide fragment. Its stability allows it to be incorporated as a single unit into a larger peptide chain during a multi-step synthesis, potentially improving efficiency. The benzoyl group acts as a stable N-terminal protecting group, allowing chemical modifications to be performed on other parts of a larger molecule without affecting the dipeptide unit. Following its incorporation, the terminal amide could be further modified, for example, by reduction to an amine, to allow for chain extension or conjugation to other molecules, thereby serving as a versatile intermediate in the construction of complex bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.